1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE
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Overview
Description
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a triazole ring, and several functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: This can be achieved through a cycloaddition reaction, often using azides and alkynes.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions may target the quinazoline core or the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the quinazoline or triazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its ability to interact with biological targets could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific molecular targets might lead to the development of new treatments for diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: This compound shares a similar quinazoline core but differs in its functional groups.
5-(4-Methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline: This compound lacks the sulfonyl group but retains the triazole and quinazoline structures.
Uniqueness
The uniqueness of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonyl group, in particular, may enhance its reactivity and interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2S/c1-14-4-6-17(12-15(14)2)32(30,31)22-21-24-20(28-10-8-27(3)9-11-28)18-13-16(23)5-7-19(18)29(21)26-25-22/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXHTZADSEUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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